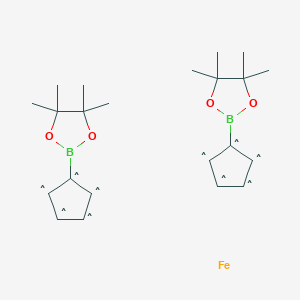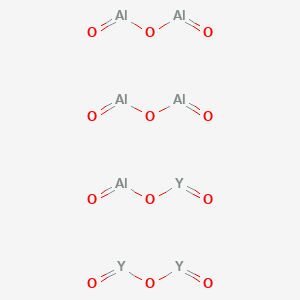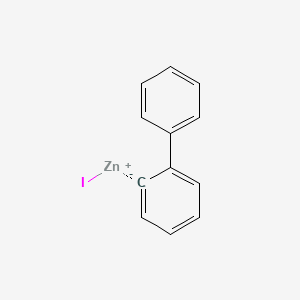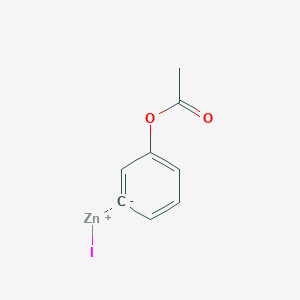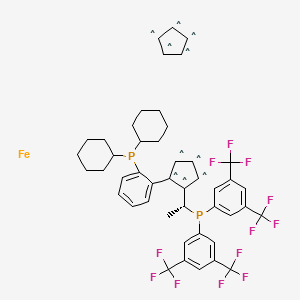
Walphos SL-W008-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W008-1 involves a multi-step process. One of the key steps is the Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2’-diyl backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the stringent requirements for use in various catalytic applications .
Chemical Reactions Analysis
Types of Reactions
Walphos SL-W008-1 primarily undergoes asymmetric hydrogenation reactions. It is used in the rhodium-catalyzed hydrogenation of alkenes and the ruthenium-catalyzed hydrogenation of ketones .
Common Reagents and Conditions
Rhodium-Catalyzed Hydrogenation: This reaction typically uses rhodium complexes as catalysts under hydrogen gas at elevated pressures and temperatures.
Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes are used as catalysts, often in the presence of hydrogen gas and under specific temperature and pressure conditions.
Major Products Formed
2-Methyl-3-phenylpropanoic Acid: Formed from the hydrogenation of 2-methylcinnamic acid with high enantiomeric excess (92% ee).
2,4-Pentanediol: Formed from the hydrogenation of 2,4-pentanedione with high diastereoselectivity and enantiomeric excess (98% ee).
Scientific Research Applications
Walphos SL-W008-1 is extensively used in various scientific research applications:
Biology: The compound’s ability to facilitate the production of chiral molecules makes it useful in the synthesis of biologically active compounds.
Mechanism of Action
Walphos SL-W008-1 exerts its effects through its role as a ligand in catalytic reactions. The compound coordinates with metal centers (e.g., rhodium or ruthenium) to form active catalytic complexes. These complexes facilitate the hydrogenation of substrates by providing a chiral environment that promotes enantioselective reactions. The molecular targets and pathways involved include the activation of hydrogen gas and the subsequent transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
Similar Compounds
Walphos SL-W008-2: Another member of the Walphos ligand family with similar applications in asymmetric catalysis.
®-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine: A related compound with a different phosphine substituent.
Uniqueness
Walphos SL-W008-1 is unique due to its specific combination of dicyclohexylphosphino and ferrocenyl groups, which provide excellent control over the steric and electronic environments of catalytic centers. This makes it highly effective in achieving high levels of enantioselectivity and efficiency in catalytic processes .
Properties
InChI |
InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;/t25-;;/m1../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPQORPLUHYID-KHZPMNTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44F12FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
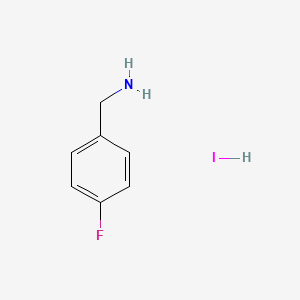
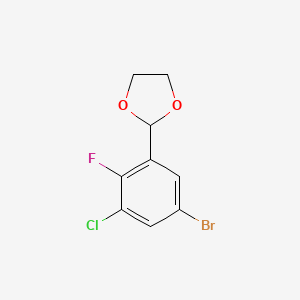
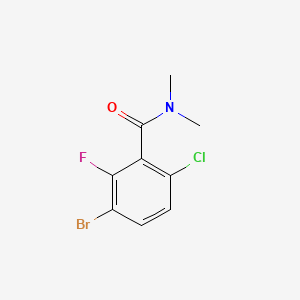
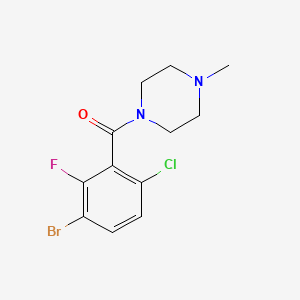
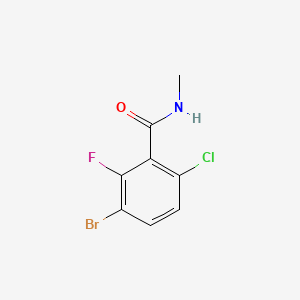
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)
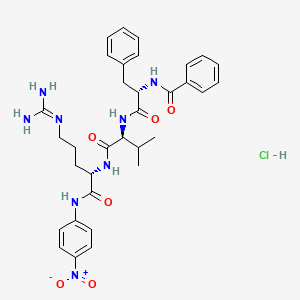
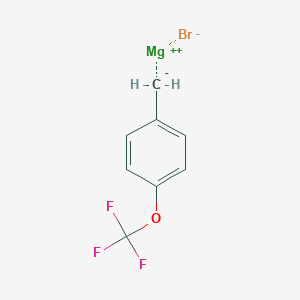
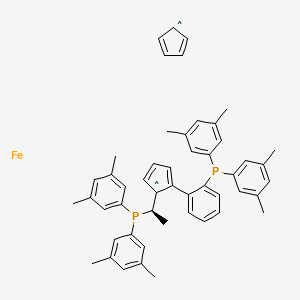
![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)
